Cas no 169268-90-0 (tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate)

Tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate is a protected carbamate derivative featuring both a tert-butoxycarbonyl (Boc) group and an N-allyl substituent. This compound is valuable in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group serves as a temporary protecting group for amines, enabling selective reactions under mild conditions. The allyl moiety offers additional reactivity for further functionalization, such as cross-coupling or deprotection strategies. Its stability under basic conditions and ease of removal under acidic conditions make it a versatile intermediate. The compound is commonly used in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate structure
169268-90-0 structure
Product Name:tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate
CAS No:169268-90-0
MF:C9H17NO2
MW:171.23678278923
MDL:MFCD24229645
CID:1350407
PubChem ID:10241245
Update Time:2025-07-31

tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, methyl-2-propenyl-, 1,1-dimethylethyl ester
    • 3-N-tert-butoxycarbonylamino-N-methyl-1-propene
    • 169268-90-0
    • tert-butylN-methyl-N-(prop-2-en-1-yl)carbamate
    • SCHEMBL2754735
    • SCCPQPQIOJNZIE-UHFFFAOYSA-N
    • allyl-methyl-carbamic acid tert-butyl ester
    • AT23765
    • EN300-215403
    • tert-butyl allyl(methyl)carbamate
    • tert-butyl N-methyl-N-prop-2-enylcarbamate
    • tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate
    • MDL: MFCD24229645
    • Inchi: 1S/C9H17NO2/c1-6-7-10(5)8(11)12-9(2,3)4/h6H,1,7H2,2-5H3
    • InChI Key: SCCPQPQIOJNZIE-UHFFFAOYSA-N
    • SMILES: O(C(N(C)CC=C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 171.12601
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54

tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate Security Information

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Additional information on tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate

tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate

tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate (CAS No. 169268-90-0) is a versatile organic compound with significant applications in various fields, particularly in the chemical and pharmaceutical industries. This compound, also referred to as tert-butyl methyl (allyl)carbamate, is a derivative of carbamic acid and exhibits unique chemical properties that make it valuable for research and industrial purposes.

The molecular structure of tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate consists of a carbamate group (-NCOO-) attached to a tert-butyl group and an allyl group. The tert-butyl group provides steric bulk, while the allyl group introduces reactivity due to the presence of a double bond. This combination makes the compound suitable for use in reactions involving nucleophilic attack or electrophilic addition.

Recent studies have highlighted the role of tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate in the synthesis of bioactive molecules. Researchers have utilized its reactivity to develop novel compounds with potential applications in drug discovery. For instance, its ability to act as a protecting group in peptide synthesis has been extensively explored, demonstrating its utility in medicinal chemistry.

In addition to its role in organic synthesis, tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate has been investigated for its environmental impact. Studies have shown that it undergoes rapid degradation under certain conditions, reducing its persistence in the environment. This characteristic is particularly important for industries seeking sustainable chemical solutions.

The synthesis of tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate involves a multi-step process that typically includes the reaction of tert-butanol with an appropriate isocyanate derivative. The reaction conditions, such as temperature and catalysts, play a crucial role in determining the yield and purity of the final product. Recent advancements in catalytic systems have improved the efficiency of this synthesis, making it more accessible for large-scale production.

From an application perspective, tert-butyl N-methyl-N-(prop-2-en-1-yllcarbamate has found niche uses in polymer chemistry. Its ability to participate in polymerization reactions has led to the development of new materials with tailored properties. For example, it has been employed as a monomer in the synthesis of polyurethanes, contributing to improved mechanical properties and thermal stability.

Furthermore, tert-butyl N-methyl-N-(prop-2-en-1-yllcarbamate has been studied for its potential in agricultural applications. Research indicates that it can serve as a precursor for bioactive compounds with pest-repellent properties. This opens up opportunities for its use in eco-friendly pest management solutions.

In terms of safety and handling, tert-butyl N-methyl-N-(prop-2-en-1-yllcarbamate is generally considered non-hazardous under normal conditions. However, like many organic compounds, it should be stored in a cool, dry place away from incompatible materials. Proper handling procedures should be followed to ensure occupational safety.

Looking ahead, ongoing research continues to uncover new applications for tert-butyl N-methyl-N-(prop-2-en-1-yllcarbamate. Its unique chemical properties make it a promising candidate for further exploration in areas such as materials science and green chemistry. As industries increasingly prioritize sustainability, compounds like this are expected to play a pivotal role in developing environmentally friendly products and processes.

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